![molecular formula C22H22N4O3 B397254 2-methyl-N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B397254.png)
2-methyl-N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a morpholine ring, a pyrazole ring, and a benzamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide typically involves multiple steps, including the formation of the morpholine ring, the pyrazole ring, and the benzamide group. One common method involves the reaction of 2-methyl-4-(morpholine-4-carbonyl)aniline with appropriate reagents to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-methyl-N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative used in various chemical reactions.
N-Formylmorpholine: Another morpholine derivative with different functional groups.
Tridemorph: A morpholine-based fungicide used in agriculture.
Uniqueness
2-methyl-N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide is unique due to its combination of a morpholine ring, a pyrazole ring, and a benzamide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4g/mol |
IUPAC Name |
2-methyl-N-[4-(morpholine-4-carbonyl)-2-phenylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H22N4O3/c1-16-7-5-6-10-18(16)21(27)24-20-19(22(28)25-11-13-29-14-12-25)15-23-26(20)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,24,27) |
InChI Key |
SGLKCAQXQAFCPO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


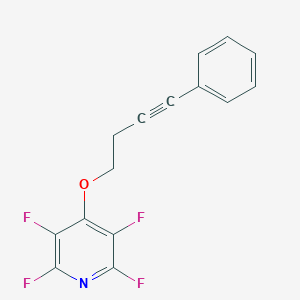
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B397174.png)
![2-{[(1-adamantylsulfanyl)acetyl]-4-fluoroanilino}-N-cyclopentyl-2-phenylacetamide](/img/structure/B397175.png)
![4-bromo-N-{3-[(4-bromophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B397176.png)
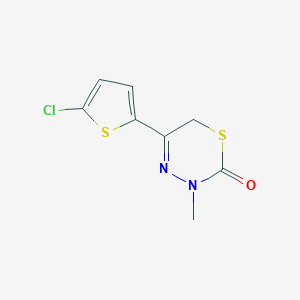
![methyl 2-[5-(4-acetamidophenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]acetate](/img/structure/B397178.png)
![N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-1-pyrrolidinecarboxamide](/img/structure/B397179.png)
![3-{3-[(4-methylphenyl)sulfanyl]propyl}-4(3H)-quinazolinone](/img/structure/B397181.png)
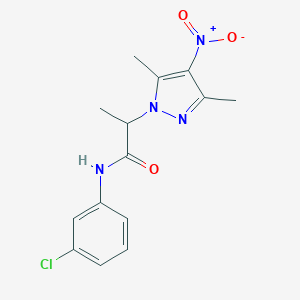
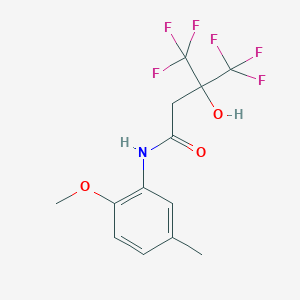
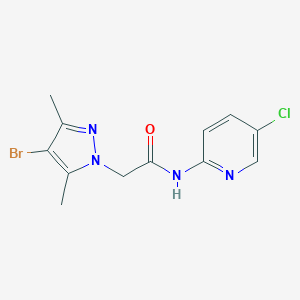

![1-{(E)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea](/img/structure/B397191.png)
![4-[5-Chloro-4-(2-{[3-chloro-2,5-difluoro-6-(4-morpholinyl)-4-pyridinyl]oxy}phenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B397195.png)
